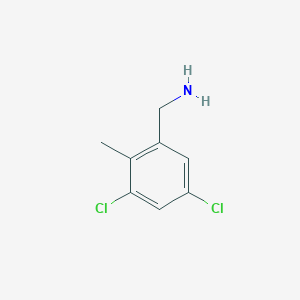

3,5-Dichloro-2-methylbenzylamine

Description

Significance of Benzylamine (B48309) Scaffolds in Advanced Synthesis

The benzylamine scaffold is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. These structures are ubiquitous in many noteworthy compounds, including certain anticancer and antimalarial natural products. nih.gov In medicinal chemistry, the benzylamine core is a key component in various therapeutic agents. For instance, a series of novel benzylamines were synthesized and evaluated for their antimycotic (antifungal) activity, demonstrating the scaffold's importance in developing new drugs. bldpharm.com

Beyond pharmaceuticals, benzylamines are crucial building blocks in organic synthesis. bldpharm.com They can be prepared through various methods, including the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or through reductive amination. bldpharm.combldpharm.com The amino group and the adjacent methylene (B1212753) bridge provide multiple reaction sites, allowing for extensive functionalization. This versatility makes the benzylamine scaffold an attractive starting point for creating complex molecular architectures and for the synthesis of other important chemical intermediates. alfa-chemistry.comnih.gov

Role of Halogenation in Modulating Molecular Reactivity and Architecture

This modulation of electronic properties has profound implications for molecular reactivity. For example, the halogenation of an aromatic ring can alter the acidity or basicity of nearby functional groups and change the regioselectivity of subsequent reactions. Furthermore, halogenation significantly impacts intermolecular interactions. The introduction of halogens can increase a molecule's lipophilicity, which is a critical parameter in drug design. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can be exploited in crystal engineering and the design of self-assembling molecular architectures. sigmaaldrich.comchemspider.com Studies on perhalogenated benzene (B151609) clusters show that interaction energies can increase significantly with heavier halogens, highlighting their role in dictating the structure of molecular assemblies. sigmaaldrich.comchemspider.com

Contextualizing 3,5-Dichloro-2-methylbenzylamine within Dichlorinated Aromatic Amine Research

This compound, with the IUPAC name (3,5-dichloro-2-methylphenyl)methanamine, is a specific example of a functionalized benzylamine. While detailed experimental data for this particular compound is not widely available in public databases, its chemical behavior can be inferred by analyzing its distinct structural features: a benzylamine core, two chlorine atoms at the meta positions (3 and 5), and a methyl group at the ortho position (2).

The two chlorine atoms are strong electron-withdrawing groups, which significantly decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and lowers the basicity of the primary amine group compared to an unsubstituted benzylamine. The methyl group at the 2-position is a weak electron-donating group, which slightly counteracts the electronic pull of the chlorines. More significantly, its position introduces steric hindrance around the aminomethyl group and the C2 position of the ring, which would influence the molecule's conformational preferences and its interactions with other molecules or catalyst active sites.

Comparing its predicted properties to related known compounds helps to illustrate the effects of its unique substitution pattern.

Interactive Table 1: Comparison of Physicochemical Properties of Benzylamine and Substituted Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) |

| Benzylamine | C₇H₉N | 107.15 | 1.0 | 185 |

| 2-Methylbenzylamine (B130908) | C₈H₁₁N | 121.18 | 1.6 | 199 |

| 3-Methylbenzylamine | C₈H₁₁N | 121.18 | 1.6 | 202-205 sigmaaldrich.com |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.01 | 2.9 | 230 |

| 2,3-Dichloro-α-methylbenzylamine | C₈H₉Cl₂N | 190.07 | 2.2 nih.gov | Not Available |

| This compound | C₈H₉Cl₂N | 190.07 | (Predicted higher than 2.2) | (Predicted >200) |

Note: Properties for this compound are predicted based on structural analysis and comparison with related compounds. XLogP3 is a computed measure of hydrophobicity.

The dichlorination pattern is common in various fields. For instance, 3,4-dichloroaniline (B118046) has been identified as a metabolite in environmental and biomonitoring studies. Halogenated aromatic amides, such as 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, are recognized as important chemical raw materials in agriculture and industry. The specific 3,5-dichloro substitution pattern, combined with the ortho-methyl group, makes this compound a unique building block for accessing novel chemical structures.

Current Challenges and Emerging Research Frontiers for Functionalized Benzylamines

The synthesis and functionalization of substituted benzylamines like this compound are associated with several challenges. One significant hurdle is achieving regioselectivity during the functionalization of the aromatic ring. Directing reactions to a specific position when multiple activating or deactivating groups are present requires sophisticated synthetic strategies. Furthermore, the development of C–H activation protocols for unprotected benzylamines remains a challenge, as subsequent functionalization can be difficult despite the ease of initial cyclometalation.

Another area of active research is the development of more sustainable and atom-economical synthetic methods. Traditional methods can sometimes require harsh reaction conditions or the use of stoichiometric, toxic reagents. Emerging frontiers are focused on catalysis, including the use of transition metals to facilitate novel bond formations under milder conditions. For example, methods for the direct deaminative coupling of benzylamines with other molecules are being explored to streamline synthesis by using the readily available amine group as a coupling partner. There is also a growing emphasis on developing bio-based alternatives to conventional chemical synthesis and creating more environmentally friendly production processes to address concerns about the potential toxicity of some aromatic amines and their byproducts.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichloro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWDPAGXTBNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dichloro 2 Methylbenzylamine and Analogous Architectures

Strategies for Regioselective Dichlorination of Methylbenzylamine Precursors

A primary challenge in synthesizing 3,5-dichloro-2-methylbenzylamine lies in the precise installation of the two chlorine atoms onto the aromatic ring. The directing effects of the existing substituents (the methyl and the eventual aminomethyl group) must be carefully managed to achieve the desired 3,5-dichloro substitution pattern. Direct chlorination of 2-methylbenzylamine (B130908) is generally not feasible due to the high reactivity of the amine group, which can lead to side reactions and complex product mixtures. Therefore, regioselective dichlorination is typically performed on a suitable precursor, such as 2-methyltoluene, 2-methylbenzaldehyde, or 2-methylbenzonitrile, before the introduction or modification of the aminomethyl group.

The selection of the halogenating agent and catalyst is critical for controlling the regioselectivity of the dichlorination process. Electrophilic aromatic substitution (EAS) is the fundamental mechanism for this transformation. libretexts.orgwikipedia.org

Halogenation of aromatic compounds often requires a Lewis acid catalyst to activate the halogen, making it a more potent electrophile capable of overcoming the aromatic stabilization of the benzene (B151609) ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com For chlorination, common catalysts include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). libretexts.orglibretexts.org These catalysts polarize the Cl-Cl bond, generating a highly electrophilic species (often represented as Cl⁺) that is attacked by the aromatic ring. libretexts.orgorganicchemistrytutor.com

The directing effects of the substituents on the precursor are paramount. A methyl group is an ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. To achieve the 3,5-dichloro pattern on a 2-methyl substituted precursor, the reaction must overcome the natural directing preferences of the methyl group. This often involves carefully controlled reaction conditions, such as temperature, reaction time, and stoichiometry of the chlorinating agent. Other halogenating agents, such as N-Chlorosuccinimide (NCS), can also be employed, sometimes offering milder reaction conditions. sigmaaldrich.com

Interactive Table: Common Halogenation Reagents for Aromatic Systems

| Reagent | Catalyst | Typical Use | Reference |

| Chlorine (Cl₂) | FeCl₃ or AlCl₃ | Direct chlorination of aromatic rings. libretexts.org | libretexts.orglibretexts.org |

| N-Chlorosuccinimide (NCS) | Acid catalyst (optional) | Chlorination of activated or neutral aromatic rings. | sigmaaldrich.com |

| Sulfuryl chloride (SO₂Cl₂) | Lewis acid or radical initiator | Chlorination of various aromatic substrates. | nih.gov |

| Iodine (I₂) | Oxidizing agent (e.g., HNO₃) | Iodination of aromatic rings. wikipedia.org | wikipedia.org |

| N-Bromosuccinimide (NBS) | Light or radical initiator | Primarily for allylic or benzylic bromination, but can be used for aromatic bromination under certain conditions. | libretexts.org |

The direct halogenation of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be broken down into three key steps. masterorganicchemistry.comlibretexts.org

Formation of the Electrophile: The reaction is initiated by the activation of the halogen molecule (e.g., Cl₂) by a Lewis acid catalyst (e.g., FeCl₃). The catalyst interacts with the halogen to create a more powerful electrophile, which is necessary to attack the stable aromatic ring. organicchemistrytutor.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the activated electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgorganicchemistrytutor.com The positions of the existing substituents on the ring influence the stability of this intermediate, thereby directing the incoming electrophile to specific positions. For a precursor like 2-methyltoluene, the ortho- and para-positions relative to the methyl group are electronically favored. Achieving 3,5-dichlorination requires forcing the chlorination at the less-favored meta-positions relative to the methyl group, which can be challenging and may require specific conditions or multi-step strategies.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base (such as the [FeCl₄]⁻ complex formed during catalysis) removes a proton from the carbon atom bearing the new chlorine atom. This regenerates the aromatic system and restores its stability, yielding the chlorinated product. masterorganicchemistry.comlibretexts.org

Synthesis via Functional Group Interconversions

Once a suitably dichlorinated precursor is obtained, such as 3,5-dichloro-2-methylbenzaldehyde (B6321707) or its corresponding nitrile or amide, the final step is the conversion of the functional group to the required aminomethyl group. Several reliable methods exist for this transformation.

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. jocpr.commasterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the resulting imine intermediate in a one-pot or stepwise procedure. pearson.com To synthesize this compound, the precursor 3,5-dichloro-2-methylbenzaldehyde would be reacted with an ammonia (B1221849) source.

The key to this method is the choice of reducing agent. Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation, using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel, is also a powerful and industrially scalable method. frontiersin.orgspringernature.com

Interactive Table: Selected Protocols for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Key Features | Reference(s) |

| Aldehydes/Ketones | Ammonia | NaBH₃CN or NaBH(OAc)₃ | Mild and selective; tolerates many functional groups. organic-chemistry.org | masterorganicchemistry.comorganic-chemistry.org |

| Aldehydes/Ketones | Ammonia/NH₄OAc | H₂ / Pd/C, PtO₂, or Raney Ni | Atom-economical, suitable for industrial scale-up. frontiersin.orgspringernature.com | frontiersin.orgspringernature.com |

| Benzaldehyde | Aniline | NaBH₄ / Thiamine HCl | Green, solvent-free conditions. tandfonline.com | tandfonline.com |

| Aldehydes | Ammonia | H₂ / Co Particles | Uses non-precious metal catalyst, high selectivity. organic-chemistry.org | organic-chemistry.org |

An alternative route to benzylamines involves the reduction of a corresponding benzamide (B126). For the target compound, this would start with 3,5-dichloro-2-methylbenzoic acid, which is first converted to 3,5-dichloro-2-methylbenzamide. The subsequent reduction of the amide group yields the desired primary amine.

Amides are less reactive than other carboxylic acid derivatives, and their reduction requires a strong reducing agent. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the classic and most common reagent for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) (-CH₂) group. orgoreview.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reactive aluminum species. masterorganicchemistry.com This method is highly effective for primary, secondary, and tertiary amides. masterorganicchemistry.comorgoreview.com More modern and milder methods using silanes in combination with catalysts have also been developed. organic-chemistry.org

The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of an aluminate species to form an intermediate iminium ion, which is then rapidly reduced by another equivalent of hydride to give the final amine. libretexts.org

The reduction of a nitrile group offers another direct pathway to primary amines. Starting with 3,5-dichloro-2-methylbenzonitrile, the cyano group (-C≡N) can be reduced to an aminomethyl group (-CH₂NH₂).

Catalytic hydrogenation is one of the most frequently applied methods for this transformation, particularly in industrial settings, due to its efficiency and atom economy. bme.hu This process involves reacting the nitrile with hydrogen gas under pressure in the presence of a heterogeneous metal catalyst. chemguide.co.uk Common catalysts include palladium, platinum, and nickel. bme.huchemguide.co.uk The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amine byproducts. bme.hursc.org

Alternatively, nitriles can be reduced using chemical reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. chemguide.co.uk The reaction is typically performed in an ethereal solvent, similar to amide reductions. chemguide.co.uk

Interactive Table: Comparison of Nitrile Reduction Methods

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages | Reference(s) |

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or Pt | Elevated temperature and pressure | Atom-economical, scalable, clean | Requires specialized high-pressure equipment | bme.huchemguide.co.ukacs.org |

| Chemical Reduction | LiAlH₄ followed by H₂O/acid workup | Anhydrous ether or THF, reflux | High reactivity, general method | Highly reactive, pyrophoric reagent, requires careful handling | chemguide.co.uk |

| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Mild temperature (25-40 °C) | Avoids high-pressure H₂, mild conditions | May not be as efficient for all substrates | bme.hu |

| Ruthenium-Catalyzed Hydrogenation | H₂, [Ru(cod)(methylallyl₂)]/PPh₃ | 60-100 °C, 1-50 bar H₂ | High yields and chemoselectivity | Uses a precious metal catalyst | nih.gov |

Stereoselective and Asymmetric Synthetic Approaches

The creation of chiral amines in an enantiomerically pure form is a significant challenge in organic synthesis. wiley.commdpi.com For α-substituted benzylamines, where the stereocenter is adjacent to the aromatic ring, controlling the three-dimensional arrangement of atoms is crucial for biological activity. Methodologies to achieve this include asymmetric alkylation and amination, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Alkylation and Amination Methodologies

Direct and selective methods for producing single-enantiomer amines are highly sought after to avoid cumbersome protection/deprotection steps or the use of expensive and potentially toxic heavy metals. wiley.com Modern approaches focus on the catalytic asymmetric functionalization of C-H bonds or the asymmetric addition to imine precursors.

Recent advancements have demonstrated the power of copper- and rhodium-catalyzed reactions for the synthesis of α-substituted primary benzylamines. A practical method involves the copper-catalyzed cross-dehydrogenative coupling of alkylarenes with imines, such as benzophenone (B1666685) imine. chemistryviews.orgacs.org This approach directly functionalizes a benzylic C-H bond to form a C-N bond, yielding the desired primary amine as a hydrochloride salt. chemistryviews.org The catalyst system, often comprising CuI and a ligand like 1,10-phenanthroline, is notable for its low required loading, scalability, and insensitivity to air and moisture. chemistryviews.orgacs.org

Rhodium catalysis has also been effectively employed for the C-H alkylation of benzylamine (B48309) derivatives. nih.govnih.govrsc.org Using a picolinamide (B142947) directing group, these methods can functionalize the ortho-C-H bond of the benzylamine. By selecting appropriate acidic additives, the reaction can be tuned to favor either linear or branched alkylation products. nih.gov

A particularly innovative strategy is photoenzymatic asymmetric hydroamination. This method uses a flavin-dependent ene-reductase, which acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. illinois.edu The enzyme then masterfully controls the subsequent intermolecular hydroamination, facilitating an enantioselective hydrogen atom transfer to produce an enantioenriched tertiary amine. illinois.edu This approach addresses the long-standing challenge of controlling reactive radical intermediates in asymmetric synthesis. illinois.edu

| Method | Catalyst/System | Key Features | Applicable Transformation |

| Cross-Dehydrogenative Coupling | CuI / 1,10-phenanthroline | Practical, scalable, air/moisture insensitive, direct formation of amine salt. chemistryviews.orgacs.org | Alkylarene + Imine → α-Substituted Benzylamine |

| C-H Alkylation | Rh(II) complexes / Picolinamide DG | Directing-group assisted, tunable selectivity (linear vs. branched). nih.gov | Benzylamine + Alkene → Ortho-alkylated Benzylamine |

| Photoenzymatic Hydroamination | Ene-reductase (photocatalyst) | Harnesses reactive aminium radicals, high enantioselectivity. illinois.edu | Alkene + Hydroxylamine → Chiral Tertiary Amine |

Chiral Auxiliary and Ligand-Controlled Synthesis for α-Substituted Benzylamines

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.org This strategy is a reliable method for producing enantiomerically pure compounds.

In the context of benzylamine synthesis, α-substituted benzylamines can themselves serve as chiral auxiliary reagents. google.com These reagents deliver a nitrogen atom while creating a diastereomeric interaction with a racemic substrate, allowing for separation of the diastereomers. Subsequently, the chiral benzyl (B1604629) group can be cleaved to reveal the desired enantiopure amine. google.com Oxazolidinones and camphorsultam are other classic examples of auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high precision. wikipedia.org

Alternatively, chirality can be introduced through chiral ligands complexed to a metal catalyst. This approach avoids the need to attach and remove an auxiliary from the substrate. A notable example is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines. nih.gov Using a chiral copper(II)-bis(oxazoline) catalyst, this reaction provides access to chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov This method is particularly effective for installing an enantioenriched amine-bearing carbon between two ortho substituents on an aromatic ring. nih.gov Similarly, rhodium complexes with chiral diene ligands have been used for the asymmetric addition of organozinc reagents to imines, yielding chiral amines with high enantioselectivity. organic-chemistry.org

| Strategy | Example | Mechanism | Key Advantage |

| Chiral Auxiliary | (S)-α-Methylbenzylamine | The auxiliary is covalently bonded to the substrate, directing subsequent reactions to one face of a prochiral center. google.com | High diastereoselectivity, reliable, auxiliary can be recovered. wikipedia.org |

| Chiral Ligand | Copper(II)-bis(oxazoline) | The chiral ligand creates an asymmetric environment around the metal center, influencing the stereochemical outcome of the catalytic reaction. nih.gov | Atom-economical, avoids auxiliary attachment/removal steps. |

Enzymatic or Biocatalytic Transformations for Enantiopure Intermediates

Biocatalysis has emerged as a powerful and environmentally friendly technology for producing single-enantiomer compounds. mdpi.comnih.gov Enzymes operate under mild conditions and exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral amines. wiley.comnih.gov

Several classes of enzymes are particularly valuable for amine synthesis:

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amine group from a donor molecule (like isopropylamine) to a prochiral ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric excess. wiley.com The choice between an (R)- or (S)-selective enzyme determines the stereochemistry of the product. wiley.com This technology has been proven on an industrial scale. wiley.com

Imine Reductases (IREDs) / Reductive Aminases (RedAms): IREDs facilitate the asymmetric reduction of imines to chiral amines. mdpi.com They can be used in cascades with other enzymes, such as ene-reductases (EReds), to convert α,β-unsaturated ketones into chiral amines with two stereocenters, achieving exceptional chemical and stereochemical purity. nih.gov

Hydrolases (e.g., Lipases): Lipases are commonly used for the kinetic resolution of racemic amines. researchgate.netnih.gov In this process, the enzyme selectively acylates one enantiomer of the racemic mixture, allowing for the separation of the unreacted amine (e.g., (S)-enantiomer) from the acylated product (e.g., (R)-amide). researchgate.netresearchgate.net This method was successfully applied in the synthesis of the enantiopure β-blocker (S)-betaxolol. mdpi.com

These biocatalytic routes provide direct access to enantiopure building blocks that are essential for constructing complex molecules like this compound derivatives. mdpi.comnih.gov

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Feature |

| ω-Transaminase (ω-TA) | Asymmetric Amination | Prochiral Ketone | Chiral Primary Amine | Direct amination with high enantioselectivity. wiley.com |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Imine | Chiral Secondary/Tertiary Amine | Can be used in cascades for multi-stereocenter synthesis. nih.gov |

| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic Amine/Alcohol | Enantiopure Amine + Acylated Amine | Robust and widely used for separating enantiomers. researchgate.netmdpi.com |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) is a powerful technology for the rapid generation of compound libraries and for streamlining multi-step synthetic sequences. nih.govcam.ac.uk The core principle involves attaching a starting material to an insoluble polymer support (resin), performing chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. biosynth.com This approach simplifies purification, as excess reagents and by-products are simply washed away.

Development of Robust Linkers for Polymer-Supported Amine Scaffolds

The success of any solid-phase synthesis hinges on the linker, a molecular unit that connects the substrate to the solid support. biosynth.comlsu.edu The linker must be stable to all reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. lsu.edu For the synthesis of amines and their derivatives, several linker types are employed.

Acid-Labile Linkers: Trityl and its derivatives (e.g., 2-chlorotrityl) are highly acid-sensitive linkers. iris-biotech.de They allow for the cleavage of the product under very mild acidic conditions (e.g., 1% trifluoroacetic acid), which preserves many acid-sensitive protecting groups on the final molecule. iris-biotech.de Rink Amide linkers are also acid-labile and are commonly used to produce C-terminal peptide amides, a strategy directly adaptable to benzylamine derivatives. iris-biotech.de

Photocleavable Linkers: These linkers incorporate a photolabile group, allowing for cleavage by irradiation with UV light at a specific wavelength. This provides an orthogonal cleavage strategy that is compatible with a wide range of chemical reagents.

Safety-Catch Linkers: These linkers are stable to a set of conditions but can be "activated" by a specific chemical transformation, rendering them labile to a different set of cleavage conditions. This two-step process provides an extra layer of stability and control.

The choice of resin is also critical. Polystyrene is a traditional support, but resins like TentaGel, which consist of polyethylene (B3416737) glycol grafted onto polystyrene, are designed for better performance in the polar solvents often used in organic synthesis. iris-biotech.de

| Linker Type | Cleavage Condition | Key Advantage | Common Use |

| 2-Chlorotrityl | Very mild acid (e.g., 1% TFA, acetic acid). iris-biotech.de | Allows synthesis of fully protected fragments. | Attaching alcohols, amines, or carboxylic acids. |

| Rink Amide | Moderate acid (e.g., 10-95% TFA). iris-biotech.de | Direct synthesis of primary amides. | Synthesis of peptide amides and amine derivatives. nih.gov |

| HMBA | Nucleophiles (e.g., amines, alkoxides). biosynth.com | Versatile, allows release of various functional groups. | Synthesis of amides, esters, alcohols. |

On-Resin Derivatization and Cleavage Strategies for Benzylamines

Once an amine scaffold is anchored to a solid support, a wide range of chemical modifications can be performed. Libraries of benzylamine-derived sulfonamides and hydantoins have been successfully constructed using SPOS. nih.govnih.gov The general workflow involves:

Attachment: A suitable benzylamine precursor is attached to the resin via the chosen linker.

Derivatization: The resin-bound substrate is subjected to a series of reactions. For example, a resin-bound benzylamine can be acylated, sulfonated, or alkylated. The solid-phase format is ideal for driving reactions to completion by using a large excess of soluble reagents, which are then easily washed away. cam.ac.uk

Cleavage: The final step is the release of the derivatized product from the resin. The cleavage method is dictated by the linker used. For acid-labile linkers like Rink Amide, treatment with a trifluoroacetic acid (TFA) "cocktail" containing scavengers (e.g., water, triisopropylsilane) is common. iris-biotech.desigmaaldrich.com

A powerful variation is cyclative cleavage , where the final on-resin reaction is an intramolecular cyclization that simultaneously liberates the product from the support. researchgate.net This strategy is highly efficient for generating heterocyclic libraries, as only the intermediate that has successfully undergone all previous steps can cyclize, leading to a purer final product. researchgate.net For example, this is a common method for synthesizing diketopiperazines and hydantoins. nih.govresearchgate.net

Transition-Metal Catalyzed C-N Bond Formation in Related Systems

The formation of the benzylic C-N bond is a critical step in the synthesis of this compound and its analogues. Modern synthetic chemistry has largely shifted from classical methods, such as reductive amination or the alkylation of amines with benzyl halides, towards more versatile and efficient transition-metal-catalyzed approaches. These advanced methodologies offer greater control over selectivity, improved functional group tolerance, and often proceed under milder reaction conditions.

Palladium catalysis is a powerful tool for forging C-N bonds, and several strategies are applicable to the synthesis of benzylamine scaffolds. The Buchwald-Hartwig amination of aryl halides and the hydroamination of vinylarenes are two prominent examples.

The palladium-catalyzed amination of aryl halides, a cornerstone of C-N cross-coupling, can be applied to benzyl halides. cmu.edu These reactions typically involve a palladium precursor and a specialized phosphine (B1218219) ligand that facilitates the key steps of oxidative addition and reductive elimination. For instance, palladium complexes supported by sterically hindered biaryl phosphine ligands like (o-biphenyl)P(t-Bu)₂ are highly effective for the amination of a wide range of aryl chlorides and bromides. cmu.edu While benzyl halides are more reactive than aryl halides, careful control of reaction conditions is necessary to favor the desired monoarylation product and minimize the formation of dibenzylamines, particularly when using primary amines like benzylamine. cmu.edu

Another elegant palladium-catalyzed approach is the intermolecular hydroamination of vinylarenes. This method offers a highly atom-economical route to branched, chiral benzylamines from readily available starting materials. Catalysts generated from palladium sources like [Pd(η³-allyl)Cl]₂ and bulky bisphosphine ligands such as Xantphos have proven exceptionally active for this transformation. berkeley.edu The large P-Pd-P bite angle of the Xantphos ligand is crucial, as it promotes the rate-determining nucleophilic attack of the amine on a palladium-bound η³-benzyl intermediate. berkeley.edu This methodology exhibits remarkable functional group tolerance, allowing for the addition of amines to vinylarenes in the presence of ketones, alcohols, carboxylic acids, and esters. berkeley.edu

| Methodology | Catalyst System (Pd Source / Ligand) | Substrates | Key Features | Ref. |

| Amination of Halides | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | Benzyl Halides + Primary/Secondary Amines | Effective for aryl and benzyl chlorides/bromides; requires control to minimize diarylation. | cmu.edu |

| Hydroamination | [Pd(η³-allyl)Cl]₂ / Xantphos | Vinylarenes + Anilines/Amines | High atom economy; tolerant of various functional groups; large ligand bite angle is key. | berkeley.edu |

A significant advancement in C-N bond-forming strategies involves the direct functionalization of otherwise inert C(sp³)-H bonds. Ruthenium-catalyzed direct arylation at the benzylic position of amines offers a powerful and efficient route to complex diarylmethylamine structures, which are prevalent in pharmaceutically active compounds. bohrium.com

This transformation typically employs a directing group strategy to achieve high regioselectivity. N-(2-pyridyl) substituted benzylamines are common substrates, where the pyridine (B92270) nitrogen coordinates to the ruthenium center, positioning it for C-H activation at the adjacent benzylic carbon. researchgate.netnih.gov The substitution pattern on the pyridine directing group is critical; a bulky substituent in the 3-position of the pyridine ring sterically favors a conformation that brings the benzylic C-H bond into close proximity with the metal center, significantly enhancing reaction efficiency. nih.gov

Both Ru(0) and Ru(II) catalyst systems have been successfully developed.

Ru(0)-Catalyzed Systems : Using catalysts like Ru₃(CO)₁₂ with arylboronates as the aryl source, the direct arylation of benzylic amines proceeds with high efficiency. nih.govnih.gov This method is operationally simple and displays a notable tolerance for various functional groups under neutral conditions. nih.gov

Ru(II)-Catalyzed Systems : Catalysts such as [RuCl₂(p-cymene)]₂ can effectively use more readily available aryl bromides or iodides as the arylating agents. bohrium.com The addition of carboxylates, particularly potassium pivalate (B1233124) (KOPiv), has been shown to be beneficial for this transformation. bohrium.com Mechanistic studies suggest that the C-H insertion step is not rate-determining in this system. bohrium.com

Following the arylation, the pyridine directing group can be efficiently removed, providing access to the desired bis-arylated methylamines. bohrium.comnih.gov

| Catalyst System | Arylating Agent | Directing Group | Key Features & Findings | Ref. |

| Ru₃(CO)₁₂ | Arylboronates | 3-Substituted Pyridine | Highly regioselective arylation at the benzylic sp³ carbon; directing group is removable. | researchgate.netnih.govnih.gov |

| [RuCl₂(p-cymene)]₂ | Aryl Halides (Bromides, Iodides) | 3-Substituted Pyridine | Employs readily available aryl halides; KOPiv is a beneficial additive; no significant sp² arylation observed. | bohrium.com |

Visible-light photoredox catalysis has emerged as a powerful platform for forging C-N bonds under exceptionally mild conditions. This approach leverages the ability of a photocatalyst to convert visible light into chemical energy, enabling single-electron transfer (SET) processes that can activate substrates in unique ways.

For the construction of benzylic C-N bonds, photoredox catalysis can be used to generate benzyl radical or carbocation intermediates from stable precursors, which then couple with nitrogen-based nucleophiles. One innovative strategy involves the azolation of benzylic C-H bonds. nih.gov In this method, a photocatalyst facilitates the generation of a benzylic carbocation intermediate, which is then trapped by an N-H azole. This approach provides a streamlined synthesis of N-benzyl azoles, which are important medicinal motifs, directly from C-H bonds, offering an orthogonal strategy to traditional Sₙ2 or cross-coupling methods. nih.gov The reactions are notable for their mild conditions, which tolerate a wide range of functional groups. nih.gov

Another photoredox-driven strategy enables the construction of sterically congested C-N bonds through the ring-opening of arylcyclopropanes. nih.gov The photocatalyst selectively oxidizes the aryl ring, and the resulting strain release of the cyclopropane (B1198618) ring facilitates C-C bond cleavage to form a radical cation. This intermediate can then be intercepted by various nitrogen nucleophiles, including azides, to form a new C(sp³)-N bond. nih.gov Mechanistic studies indicate this functionalization proceeds via a concerted Sₙ2-type ring-opening with complete stereoinversion. nih.gov

| Methodology | Catalyst Type | Substrate Activation | Key Features | Ref. |

| Benzylic C-H Azolation | Visible-Light Photocatalyst | Generation of benzylic carbocation via SET | Couples benzylic C-H substrates with N-H azoles; mild conditions, broad functional group tolerance. | nih.gov |

| Ring-Opening of Arylcyclopropanes | Visible-Light Photocatalyst | C-C bond cleavage via SET and ring-strain release | Constructs sterically congested C-N bonds; proceeds with stereoinversion (Sₙ2-type). | nih.gov |

Exploration of Chemical Reactivity and Mechanistic Studies of 3,5 Dichloro 2 Methylbenzylamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the benzylic carbon is a key locus of reactivity in 3,5-Dichloro-2-methylbenzylamine. Its nucleophilic character drives a variety of chemical transformations.

Nucleophilic Reactivity Towards Electrophilic Reagents

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with a range of electrophilic reagents. This reactivity is fundamental to the synthesis of a diverse array of derivatives. The general mechanism involves the attack of the amine's lone pair on an electron-deficient center of an electrophile, leading to the formation of a new covalent bond. The specific outcomes of these reactions are dictated by the nature of the electrophile and the reaction conditions employed.

Amidation and Sulfonamide Formation

The reaction of this compound with carboxylic acid derivatives or sulfonyl chlorides provides access to the corresponding amides and sulfonamides, respectively. These functional groups are of significant interest in medicinal chemistry and materials science.

The formation of an amide typically proceeds through the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). nih.govfishersci.itresearchgate.net In a general sense, the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide and a leaving group. While specific studies on this compound are not extensively documented in readily available literature, the general principles of amide synthesis are well-established. nih.govfishersci.itresearchgate.net For instance, the reaction of a primary amine with an acyl chloride is a widely used method for amide bond formation. nih.gov

Similarly, sulfonamides are synthesized by reacting the primary amine with a sulfonyl chloride. ucl.ac.ukresearchgate.netresearchgate.net This reaction, known as the Hinsberg test for primary amines, results in the formation of a stable N-substituted sulfonamide. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A patent describing the synthesis of 2-methyl-5-aminobenzenesulfonamide highlights the use of chlorosulfonic acid for sulfonation followed by reduction, a process that ultimately yields a sulfonamide. nih.gov

A general representation of these reactions is provided in the table below:

| Reaction Type | Electrophilic Reagent | Product Functional Group |

| Amidation | Acyl Chloride (R-COCl) | Amide (R-CONH-CH₂-Ar) |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-CH₂-Ar) |

| Ar represents the 3,5-dichloro-2-methylphenyl group. |

Alkylation and Acylation Reactions

The nitrogen atom of the primary amine in this compound can also undergo alkylation and acylation . N-alkylation introduces alkyl groups onto the nitrogen atom, a reaction that can be challenging to control and may lead to polyalkylation, where multiple alkyl groups are added. minia.edu.eg The use of specific catalysts, such as iridium and ruthenium complexes, has been shown to facilitate the N-alkylation of amines with alcohols. acs.org

N-acylation , the introduction of an acyl group onto the nitrogen atom, is a more straightforward transformation and is a common method for protecting the amine functionality or for synthesizing N-acyl derivatives. This reaction typically involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. libretexts.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the three substituents: two chlorine atoms and a methyl group. These groups exert both inductive and resonance effects, which in turn dictate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Investigation of Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. researchgate.netminia.edu.egmasterorganicchemistry.comlibretexts.orgualberta.ca The existing substituents on the ring determine the position of the incoming electrophile. In this compound, we have:

Two Chlorine Atoms: Chlorine is an ortho, para-directing but deactivating group. The deactivation is due to its strong electron-withdrawing inductive effect, while the ortho, para-directing nature arises from the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

A Methyl Group: The methyl group is an ortho, para-directing and activating group due to its electron-donating inductive effect.

A Benzylamine (B48309) Moiety (-CH₂NH₂): The aminomethyl group is generally considered to be an activating, ortho, para-directing group. However, under the acidic conditions often employed for EAS reactions, the amino group can be protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺), which is a strongly deactivating, meta-directing group.

Considering the directing effects, electrophilic attack would be expected to occur at the positions ortho and para to the activating methyl and aminomethyl groups, and meta to the deactivating chloro groups. The precise outcome of an EAS reaction on this compound would depend on the specific electrophile and reaction conditions, particularly the acidity of the medium.

Nucleophilic Aromatic Substitution (SNAr) in Dichlorinated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.ityoutube.comrsc.org This reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comrsc.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In this compound, the two chlorine atoms are potential leaving groups. The presence of the electron-withdrawing chlorine atoms themselves can facilitate SNAr, although they are not as strongly activating as nitro groups. The reaction typically requires harsh conditions, such as high temperatures and strong nucleophiles. The outcome of an SNAr reaction on this substrate would depend on which chlorine atom is displaced and the nature of the attacking nucleophile.

Mechanistic Elucidation of Key Transformations

The elucidation of reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This involves a multi-faceted approach that combines kinetic analysis, spectroscopic identification of intermediates, and computational modeling of reaction pathways.

Kinetic studies provide quantitative insights into the factors that influence the rate of a chemical reaction. For benzylamines, kinetic analyses have been instrumental in understanding the mechanisms of nucleophilic substitution, oxidation, and addition reactions.

In nucleophilic substitution reactions, such as the reaction of substituted benzylamines with benzyl (B1604629) bromide, the reaction rate is influenced by the electronic properties of the substituents on the aromatic ring. researchgate.net Electron-donating groups increase the nucleophilicity of the amine, leading to a faster reaction rate, while electron-withdrawing groups decrease the rate. researchgate.net For this compound, the two electron-withdrawing chloro groups would be expected to decrease the reaction rate compared to unsubstituted benzylamine, although the electron-donating methyl group would partially counteract this effect. The reaction typically follows second-order kinetics, being first-order with respect to both the amine and the electrophile. researchgate.net

Kinetic isotope effect (KIE) studies are also valuable for determining the rate-determining step of a reaction. For instance, in the oxidation of benzylamines, a significant KIE (kH/kD > 1) upon deuteration of the benzylic C-H bonds indicates that the cleavage of this bond is involved in the rate-determining step. ias.ac.in This has been observed in the oxidation of substituted benzylamines by permanganate, suggesting a hydride transfer mechanism. ias.ac.in Similar studies on the direct alkylation of benzylic amines have also shown a primary kinetic isotope effect, supporting the idea that the benzylic C-H bond is broken in a slow step of the reaction. acs.org

The following table illustrates the effect of substituents on the rate constants of the reaction of para- and meta-substituted benzylamines with benzyl bromide in methanol, providing a basis for predicting the reactivity of this compound.

| Substituent (X) in X-C₆H₄CH₂NH₂ | Rate Constant (k₂) at 30°C (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | 0.00345 |

| 4-CH₃ | 0.00288 |

| H | 0.00204 |

| 4-Cl | 0.00138 |

| 4-CF₃ | 0.00089 |

| 3-CF₃ | 0.00074 |

| 4-NO₂ | 0.00056 |

Data sourced from a study on nucleophilic substitution reactions of substituted benzylamines. researchgate.net

The direct observation or trapping of reaction intermediates is a cornerstone of mechanistic investigation. In the reactions of benzylamines, several types of intermediates have been identified or proposed.

Imines: The oxidation of primary benzylamines often proceeds through an imine intermediate, which can be isolated or further react. For example, the metal-free oxidative coupling of benzylamines to imines under an oxygen atmosphere has been achieved using salicylic (B10762653) acid derivatives as organocatalysts. nih.govacs.org These imines are formed via the initial oxidation of the benzylamine.

Carbanionic Intermediates: In some enzymatic reactions, such as the oxidation of benzylamines by methylamine (B109427) dehydrogenase, evidence points to the formation of a carbanionic intermediate at the benzylic position. nih.gov This is supported by Hammett plot analysis, where a positive slope for the reaction rate constant versus the substituent constant (σp) suggests the development of negative charge at the benzylic carbon in the transition state. nih.gov

Aminium Radical Cations: Single electron transfer (SET) from the nitrogen atom of a benzylamine can lead to the formation of an aminium radical cation. This intermediate is key in certain photoredox catalyzed reactions, such as the Csp³–H arylation of benzylamines. rsc.org The regioselectivity of the subsequent reaction can be influenced by the stability of the resulting radical.

Glutathione Conjugates: In vivo metabolic studies of benzylamine have revealed the formation of various reactive intermediates that can be trapped by nucleophiles like glutathione. nih.gov These studies indicate that benzylamine can be bioactivated through multiple pathways, including the formation of epoxides and other electrophilic species. nih.gov

The characterization of these intermediates often relies on spectroscopic techniques such as NMR, mass spectrometry, and transient absorption spectroscopy.

The electronic effects of the substituents play a critical role in determining the stability of intermediates and the energy of transition states. For this compound, the electron-withdrawing chloro groups would destabilize any positively charged intermediates, such as an aminium radical cation, but could stabilize negatively charged intermediates. The methyl group would have the opposite effect.

For reactions proceeding through a concerted mechanism, such as the nucleophilic addition of benzylamines to activated alkenes, the transition state involves simultaneous bond formation and proton transfer. acs.org The structure of this transition state can be influenced by the substituents on the benzylamine. In the case of this compound, the steric bulk of the ortho-methyl group and the electronic influence of the chloro groups would affect the geometry and energy of the transition state.

Theoretical calculations on the oxidative deamination of para-substituted benzylamines by monoamine oxidase have shown that the enzymatic environment can influence the reaction mechanism, pushing it towards a polar nucleophilic pathway. nih.gov This highlights the importance of considering the reaction environment when analyzing energy profiles.

Metal catalysts are widely used to facilitate a variety of transformations involving benzylamines, such as cross-coupling and amination reactions. These reactions typically proceed through a catalytic cycle involving the metal center in different oxidation states.

Nickel-Catalyzed Amination: The amination of aryl halides with primary aliphatic amines can be catalyzed by nickel complexes. Mechanistic studies support a Ni(0)/Ni(II) catalytic cycle. acs.orgberkeley.edunih.gov The cycle generally involves:

Oxidative addition of the aryl halide to the Ni(0) complex.

Coordination of the amine to the Ni(II) center.

Deprotonation of the amine by a base.

Reductive elimination of the C-N bond to form the product and regenerate the Ni(0) catalyst. The resting state of the catalyst and potential deactivation pathways, such as the formation of bis(amine)-ligated nickel complexes, have been investigated. acs.orgnih.gov

Manganese-Catalyzed C-N Coupling: Light-induced manganese(II) catalysis has been developed for the C-N coupling of aryl halides with amines. chemrxiv.orgchemrxiv.org Mechanistic investigations suggest a potential Mn(I)/Mn(III) catalytic cycle. chemrxiv.orgchemrxiv.org This system demonstrates a broad substrate scope under consistent reaction conditions.

Deaminative Coupling: A metal-free deaminative coupling of benzylamines with arylboronic acids has been reported, proceeding via a diazonium intermediate. rsc.org Mechanistic experiments in some cases suggest multiple reaction pathways may be operative. nih.govresearchgate.net

For this compound, participation in such catalytic cycles is plausible. The electronic and steric properties of the substituents would influence the rates of the individual steps in the cycle, such as oxidative addition and reductive elimination.

Oxidative Transformations Involving Benzylamines

Benzylamines are susceptible to a variety of oxidative transformations, which can lead to the formation of imines, amides, or products of C-H functionalization.

The oxidation of benzylamines to the corresponding imines is a common transformation that can be achieved using various oxidants, including metal-based reagents and metal-free systems. researchgate.net The oxidative coupling of benzylamines to N-benzylbenzaldimines can be catalyzed by systems such as Mn(II)/tert-BuOOH. researchgate.net The rate of this oxidation is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net

Furthermore, the oxidative deamination of benzylamines is a biologically important reaction catalyzed by enzymes like monoamine oxidase. nih.gov This process involves the conversion of the amine to an aldehyde. Computational studies have shed light on the mechanism of this transformation, suggesting a polar nucleophilic pathway. nih.gov

In some cases, oxidative conditions can lead to C-H activation at the benzylic position. For example, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve highly regioselective Csp³–H arylation of benzylamines at the benzylic position. rsc.org

The bioactivation of benzylamine can also lead to reactive intermediates through oxidative pathways, which can then be trapped by biological nucleophiles. nih.gov

Derivatization Strategies and Functionalization of 3,5 Dichloro 2 Methylbenzylamine

Synthesis of Substituted Amides and Ureas from 3,5-Dichloro-2-methylbenzylamine

The primary amine functionality of this compound is a key handle for derivatization, readily participating in reactions to form substituted amides and ureas. These functional groups are prevalent in a vast number of biologically active compounds and functional materials.

The most direct method for synthesizing N-substituted amides from this compound involves its reaction with acyl chlorides or acid anhydrides. In a typical reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This nucleophilic acyl substitution proceeds readily, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The choice of solvent is typically an inert one, such as dichloromethane (B109758) or tetrahydrofuran (B95107).

Similarly, the synthesis of ureas is achieved by reacting this compound with isocyanates. The nucleophilic amine adds to the highly electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature without the need for a catalyst. Both symmetrical and unsymmetrical ureas can be synthesized depending on the choice of isocyanate reactant.

| Reactant | Product Type | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N-(3,5-dichloro-2-methylbenzyl)amide | Inert solvent (e.g., DCM, THF), Base (e.g., Et3N) |

| Carboxylic Acid (R-COOH) | N-(3,5-dichloro-2-methylbenzyl)amide | Coupling agent (e.g., DCC, EDC), Base, Inert solvent |

| Isocyanate (R-NCO) | 1-(3,5-dichloro-2-methylbenzyl)-3-alkyl/arylurea | Inert solvent (e.g., THF, Toluene), Room Temperature |

This table represents general synthetic pathways. Specific substrates and conditions would be required for detailed research findings.

Formation of Heterocyclic Structures Utilizing the Amine and Aromatic Moieties

The structural motifs within this compound make it a valuable precursor for the synthesis of complex heterocyclic systems, which are cornerstones of many pharmaceutical agents.

Pyrazinone Derivatives via Alpha-Aminonitrile Precursors

While direct synthesis of pyrazinone derivatives from this compound is not prominently documented, a plausible route involves its conversion to an α-aminonitrile. This intermediate, formed through a Strecker-type reaction with an aldehyde and a cyanide source, could then undergo cyclization with an appropriate partner. The synthesis of substituted 2(1H)-pyrazinones often relies on the cyclization of α-amino acid derivatives or related precursors. For instance, the condensation of an N-substituted α-aminonitrile with an α-keto ester could potentially lead to a dihydropyrazinone, which could then be oxidized to the corresponding pyrazinone. The specific conditions for such a multi-step pathway involving this compound would require dedicated investigation.

Quinazolinone Derivatives

Quinazolinones are a class of fused heterocycles with significant biological activities. The synthesis of quinazolinone derivatives can be achieved through the condensation of a benzylamine (B48309) with a 2-aminobenzoyl derivative, such as 2-aminobenzoic acid or its esters. In a common approach, 2-aminobenzoic acid is first reacted with an acid anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with an amine, such as this compound, to open the ring and subsequently cyclize to form the quinazolinone core. Another pathway involves the direct condensation of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, often catalyzed by an oxidizing agent like molecular iodine or ceric ammonium (B1175870) nitrate, to yield 2-substituted quinazolines.

Cross-Coupling Reactions at the Aromatic Halogen Sites

The two chlorine atoms on the aromatic ring of this compound are potential sites for modification via transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of a wide array of substituents onto the aromatic core.

Palladium-Catalyzed C-C, C-N, and C-O Cross-Couplings

Palladium catalysts are exceptionally versatile for activating aryl chlorides for cross-coupling. The reactivity of the two chlorine atoms can potentially be differentiated based on the electronic and steric environment, although selective monocoupling can be challenging. For these reactions to be successful, careful selection of the palladium precursor, ligand, base, and reaction conditions is paramount. The presence of the aminomethyl group may influence the catalytic cycle, potentially acting as a directing group or interacting with the metal center.

Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Ullmann Type Reactions

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is a highly robust method for creating biaryl structures or introducing alkyl or vinyl groups. A typical catalytic system involves a Pd(0) source, a phosphine (B1218219) ligand (e.g., PPh₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

Heck Reaction: The Heck reaction could be employed to couple one or both of the chloro-substituents with an alkene, forming a new C-C bond and introducing a vinyl group. This reaction is typically catalyzed by a palladium salt, such as Pd(OAc)₂, with a phosphine ligand and a base.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the substitution of the chlorine atoms with a primary or secondary amine. This transformation requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu). This would open avenues to complex diaryl or alkylaryl amines.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-O or C-N bonds. Reacting this compound with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base would yield the corresponding ether. While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Reagents |

| Suzuki-Miyaura | C-C | Boronic Acid/Ester | Pd(0) catalyst, Phosphine ligand, Base |

| Heck | C-C | Alkene | Pd(OAc)₂, Phosphine ligand, Base |

| Buchwald-Hartwig | C-N | Amine | Pd catalyst, Specialized ligand, Strong base |

| Ullmann | C-O, C-N | Alcohol, Amine | Cu catalyst, Base, (often Ligand) |

This table outlines the general principles of these cross-coupling reactions as they would apply to the target molecule. The successful application would depend on empirical optimization of reaction conditions.

Selective Functionalization and Tandem Reaction Sequences

The selective functionalization of a polysubstituted molecule like this compound presents a significant synthetic challenge. The presence of multiple reactive sites—the primary amine, the activated benzylic C-H bonds, and the dichlorinated aromatic ring—requires carefully designed reaction conditions to achieve regioselectivity. Tandem reactions, which involve a sequence of two or more bond-forming events in a single pot, offer an elegant and efficient approach to building molecular complexity from such a starting material.

Hypothetically, selective functionalization could be pursued through several avenues:

N-Functionalization: The primary amine is the most nucleophilic and basic site, making it the most probable point of initial reaction under many conditions. Selective mono- or di-alkylation, acylation, or sulfonylation would be the most straightforward derivatizations.

Benzylic C-H Functionalization: The methyl group at the 2-position and the benzylic CH2 of the aminomethyl group are potential sites for radical or organometallic C-H activation/functionalization. The directing effect of the amino group could be exploited to achieve selectivity.

Aromatic C-H Functionalization/Substitution: The aromatic ring is electron-deficient due to the two chlorine atoms, which could direct nucleophilic aromatic substitution. Conversely, further electrophilic aromatic substitution would be disfavored and would likely occur at the positions ortho and para to the methyl group, if forced.

Tandem reaction sequences commencing with this compound could be envisioned to construct complex heterocyclic scaffolds. For instance, a tandem reaction might be initiated by an N-acylation, followed by an intramolecular cyclization that involves one of the other reactive sites.

However, without specific published examples or experimental data, any detailed discussion of reaction conditions, catalysts, yields, and product characterization would be purely speculative. The scientific literature to date does not appear to contain the requisite information to construct a data-driven narrative on the selective functionalization and tandem reactions of this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement in 3,5-dichloro-2-methylbenzylamine.

¹H, ¹³C, DEPT, COSY, HSQC, HMBC Analysis

The structural assignment of this compound is achieved through a synergistic analysis of several NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The aromatic region would feature two singlets (or two very narrowly split doublets, meta-coupling) corresponding to the two non-equivalent aromatic protons. The proton at C4 would likely appear downfield relative to the proton at C6 due to the differing electronic environment. The benzylic methylene (B1212753) (CH₂) protons would appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent amino group and the aromatic ring. The methyl (CH₃) protons would also present as a singlet, integrating to three protons, typically in the upfield region characteristic of alkyl groups on an aromatic ring. libretexts.orgchemicalbook.com The amine (NH₂) protons would appear as a broad singlet, and its chemical shift can be variable due to factors like solvent and concentration. chemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms and their positions on the benzene (B151609) ring. chemicalbook.comchemicalbook.com The carbons bearing chlorine atoms (C3 and C5) would be significantly downfield. The quaternary carbons (C1, C2, C3, C5) can be distinguished from the protonated carbons (C4, C6, CH₂, CH₃) using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings between the aromatic, methyl, and benzylic protons, as they are separated by quaternary carbons or are too far apart for significant coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the CH₃, CH₂, and the two aromatic CH groups to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar compounds like 2-methylbenzylamine (B130908), 3,5-dichloroaniline, and general substituent effects. libretexts.orgpdx.edunih.govchemicalbook.comchemicalbook.comdocbrown.info

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 | - | ~140 | Quaternary Carbon |

| C2 | - | ~135 | Quaternary Carbon |

| C3 | - | ~134 | Quaternary Carbon (C-Cl) |

| C4 | ~7.3 | ~128 | Aromatic CH |

| C5 | - | ~133 | Quaternary Carbon (C-Cl) |

| C6 | ~7.2 | ~126 | Aromatic CH |

| CH₂ (Benzylic) | ~3.8 | ~43 | Methylene Carbon |

| CH₃ (Methyl) | ~2.3 | ~18 | Methyl Carbon |

| NH₂ | Variable (e.g., 1.5-2.5) | - | Amine Protons |

Solid-State NMR for Conformational Insights

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into the specific conformation adopted in the crystalline state. For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments could reveal the presence of multiple crystallographically independent molecules in the asymmetric unit (polymorphism) through the observation of split or multiple resonances for otherwise chemically equivalent atoms. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amine group, by analyzing changes in chemical shifts and relaxation times.

Advanced NMR Techniques for Stereochemical Investigations

For chiral molecules, advanced NMR techniques are indispensable for determining stereochemistry. While this compound itself is achiral, derivatives created by reacting the amine group could be chiral. In such cases, the use of chiral solvating agents or chiral derivatizing agents in conjunction with ¹H or ¹⁹F NMR can be used to distinguish between enantiomers. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational-Frame Overhauser Effect Spectroscopy (ROESY) could be employed on sterically hindered derivatives to probe through-space proximities and establish preferred conformations and relative stereochemistry. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. For this compound (C₈H₉Cl₂N), the molecular ion peak would be a key diagnostic feature. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ and any chlorine-containing fragments. libretexts.orgacs.org The molecular ion region would show three peaks:

[M]⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms. The expected intensity ratio of these peaks would be approximately 9:6:1. acs.org

The fragmentation of benzylamines under electron ionization (EI) is well-documented. libretexts.orgnist.govchemicalbook.com Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is a common pathway for benzylamines, but less favored than C-N cleavage.

Benzylic C-N bond cleavage: The most prominent fragmentation pathway for many benzylamines is the loss of the amino group or related fragments. However, the most characteristic fragmentation for primary benzylamines is often the loss of a hydrogen atom from the amine, followed by rearrangement or cleavage. A dominant peak is often observed corresponding to the loss of the NH₂ group, leading to the formation of the 3,5-dichloro-2-methylbenzyl cation.

Formation of a tropylium-type ion: The benzyl (B1604629) cation can rearrange to a more stable tropylium (B1234903) ion.

Loss of Cl or HCl: Fragmentation involving the loss of a chlorine atom or a molecule of HCl from the molecular ion or subsequent fragments is also anticipated. nih.govnih.govmiamioh.edu

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Predicted Fragment Identity | Fragmentation Pathway |

| 190 | [C₈H₉Cl₂N]⁺ | Molecular Ion [M]⁺ |

| 189 | [C₈H₈Cl₂N]⁺ | Loss of H radical from amine |

| 173 | [C₈H₇Cl₂]⁺ | Loss of NH₂ radical |

| 155 | [C₇H₄Cl₂]⁺ | Loss of CH₂NH₂ from [M-H]⁺ |

| 120 | [C₇H₄Cl]⁺ | Loss of Cl from [C₇H₄Cl₂]⁺ |

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural proof, yielding precise bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

Analysis of Molecular Conformation and Intermolecular Interactions

Although a crystal structure for this compound is not publicly available, analysis of similar structures, such as 3,5-dichloro-substituted aromatic compounds, allows for well-founded predictions. chemicalbook.comresearchgate.netresearchgate.net The crystal packing would likely be governed by a combination of intermolecular forces.

Molecular Conformation: The torsion angle between the plane of the benzene ring and the C-C-N bond of the benzylamine (B48309) side chain would be a key conformational parameter. Steric hindrance between the ortho-methyl group and the aminomethyl group might cause a slight twisting of the side chain out of the plane of the ring.

Hydrogen Bonding: The primary amine group is a hydrogen bond donor. It is expected to form intermolecular N-H···N hydrogen bonds with neighboring molecules, potentially creating dimers or one-dimensional chains. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of this compound in Academic Research

The study of substituted benzylamines is a cornerstone of various fields of chemical research, providing insights into structure-activity relationships, reaction mechanisms, and the development of new materials and therapeutic agents. The compound this compound, with its specific substitution pattern on the aromatic ring, presents a unique case for detailed spectroscopic and structural analysis. This article delves into the advanced spectroscopic techniques used to characterize this molecule, focusing on its crystalline structure, electronic and vibrational properties, and potential for chiral analysis.

For instance, the primary amine group (-NH₂) in this compound is expected to act as a hydrogen bond donor, while the nitrogen atom itself can serve as a hydrogen bond acceptor. These interactions would likely lead to the formation of supramolecular chains or more complex three-dimensional networks.

A study on the crystal structure of a related compound, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, revealed significant hydrogen bonding in the solid state. researchgate.netnih.gov Similarly, the crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide demonstrates that molecules are linked via N—H⋯O hydrogen bonds, forming one-dimensional supramolecular chains. researchgate.net In the case of 3,5-Dichloro-2-hydroxybenzaldehyde, the crystal structure is stabilized by weak C—H⋯O intermolecular hydrogen bonds. researchgate.net

Table 1: Expected Hydrogen Bond Parameters in the Crystalline Structure of this compound (based on related compounds)

| Donor-H···Acceptor | Expected Distance (Å) | Expected Angle (°) | Reference Compound(s) |

| N-H···N | 2.8 - 3.2 | 150 - 180 | General primary amines |

| N-H···Cl | 3.2 - 3.6 | 140 - 170 | Dichloro-substituted aromatics |

This table is predictive and based on data from analogous structures. Actual values for this compound would require experimental determination.

UV-Visible Spectroscopy

The electronic transitions of this compound can be probed using UV-Visible spectroscopy. The UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzene ring. The substitution pattern on the ring, including the two chloro groups and the methyl and aminomethyl groups, will influence the energy of these transitions and thus the absorption maxima (λmax).

The parent compound, benzylamine, exhibits absorption maxima in the UV region. nist.gov The presence of chloro- and methyl- substituents on the benzene ring in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzylamine due to the electronic effects of these groups. Studies on related aromatic compounds support the prediction of absorption bands in the UV region. amazonaws.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

N-H stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

N-H bending: The N-H bending (scissoring) vibration of the primary amine is anticipated to appear in the region of 1590-1650 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will produce a series of bands between 1450 and 1600 cm⁻¹.

C-N stretching: The C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

The IR spectrum of (R)-α-methylbenzylamine shows characteristic peaks for the amine group (N-H stretching at 3364 cm⁻¹, N-H bending at 1451 cm⁻¹, and C-N deformation at 1368 cm⁻¹) and the phenyl group (C=C vibration at 1492 cm⁻¹). researchgate.net Similar characteristic bands are observed in the IR spectra of N-methylbenzylamine and other related amines. chemicalbook.com

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl/Methylene | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1020 - 1250 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

This table is predictive and based on established group frequencies and data from analogous structures.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for the analysis of chiral molecules.

This compound, in its native state, is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, a solution of this compound would be CD-silent, meaning it would not produce a CD spectrum.

However, chirality can be introduced into a system containing this compound through derivatization with a chiral reagent. For instance, if the amine group were to react with a chiral carboxylic acid to form a diastereomeric salt, the resulting complex would be chiral and could be analyzed by CD spectroscopy. The CD spectrum would provide information about the stereochemistry of the newly formed chiral center and could be used to monitor the progress of a chiral resolution.